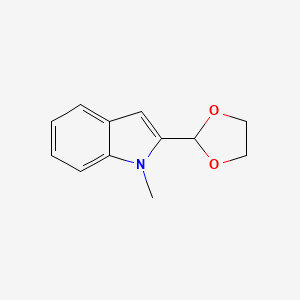

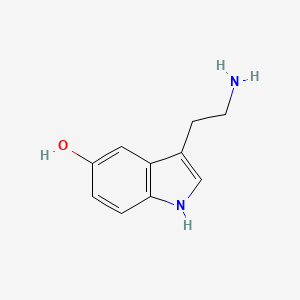

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole

Description

Strategic Significance of Indole (B1671886) and 1,3-Dioxolane (B20135) Scaffolds in Organic Synthesis and Molecular Design

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. sci-hub.senih.gov Its prevalence stems from its ability to interact with various biological targets, and its structure is a key component in many approved drugs. nih.gov The indole ring system is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. sci-hub.se In medicinal chemistry, indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. openmedicinalchemistryjournal.comnih.gov The versatility of the indole scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile. sci-hub.se

The 1,3-dioxolane ring, a five-membered cyclic acetal (B89532), serves a critical role in organic synthesis, primarily as a protecting group for aldehydes and ketones. youtube.comlibretexts.org By converting a carbonyl group into a dioxolane, its reactivity towards nucleophiles and bases is masked, allowing for chemical transformations to be carried out selectively on other parts of a molecule. libretexts.orgyoutube.com This protective strategy is fundamental in the multi-step synthesis of complex organic molecules. libretexts.org Beyond their use as protecting groups, some molecules containing the 1,3-dioxolane moiety have been shown to possess biological activity.

The combination of these two scaffolds in 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole results in a molecule that is both a derivative of a privileged medicinal scaffold and a potentially valuable synthetic intermediate.

Historical and Current Perspectives on the Synthesis of Indole and Dioxolane Derivatives

The synthesis of indole derivatives has been a subject of intense research for over a century. The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring from arylhydrazones and carbonyl compounds. Other classical methods include the Reissert, Madelung, and Bischler syntheses. More contemporary approaches often involve transition-metal-catalyzed reactions, such as the Larock, Hegedus, and Buchwald-Hartwig amination methodologies, which offer greater functional group tolerance and milder reaction conditions. A particularly relevant method for the synthesis of 2-substituted indoles is the formylation of the indole nucleus, often achieved through the Vilsmeier-Haack reaction . chemistrysteps.comambeed.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole or its N-alkylated derivatives. chemistrysteps.comwikipedia.org

The synthesis of 1,3-dioxolanes is most commonly achieved by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. youtube.comyoutube.com This reversible reaction is typically driven to completion by the removal of water. A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. The stability of the resulting cyclic acetal makes it an effective protecting group. youtube.comlibretexts.org

The likely synthetic route to This compound would therefore involve two key steps: the formylation of 1-methylindole (B147185) at the 2-position, followed by the protection of the resulting aldehyde as a 1,3-dioxolane.

Elucidating the Rationale for the Investigation of this compound

The scientific interest in This compound stems primarily from its utility as a synthetic intermediate. The 2-formyl group of 1-methyl-1H-indole-2-carbaldehyde is a versatile handle for further chemical modifications, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to generate a diverse library of 2-substituted indole derivatives. sigmaaldrich.com However, the reactivity of the aldehyde group can interfere with reactions intended for other parts of the molecule.

By protecting the 2-formyl group as a 1,3-dioxolane, the reactivity of this position is temporarily masked. This allows for selective chemical transformations to be performed elsewhere on the indole ring system. For example, lithiation of the indole ring followed by reaction with an electrophile could be performed without interference from the aldehyde. Subsequent deprotection of the dioxolane under acidic conditions would then regenerate the 2-formyl group, providing a 2,3-disubstituted or other polysubstituted 1-methylindole derivative. This strategy is crucial for the regioselective synthesis of complex indole-based molecules with potential therapeutic applications. openmedicinalchemistryjournal.comresearchgate.net Therefore, This compound serves as a key building block in the synthesis of more elaborate molecular architectures.

Table of Compounds

| Compound Name | Structure |

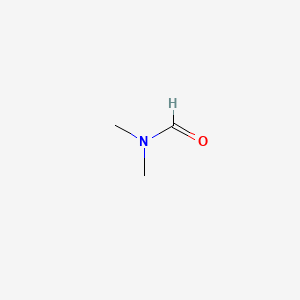

| This compound |  |

| 1-Methylindole |  |

| 1-Methyl-1H-indole-2-carbaldehyde |  |

| Indole |  |

| 1,3-Dioxolane |  |

| Tryptophan |  |

| Serotonin |  |

| Ethylene glycol |  |

| p-Toluenesulfonic acid |  |

| Phosphorus oxychloride |  |

| Dimethylformamide (DMF) |  |

Research Findings Summary

| Precursor/Intermediate | Synthetic Method | Key Features |

| 1-Methyl-1H-indole-2-carbaldehyde | Vilsmeier-Haack formylation of 1-methylindole. | Utilizes phosphorus oxychloride and dimethylformamide. chemistrysteps.comorganic-chemistry.org The reaction is an electrophilic substitution on the electron-rich indole ring. ambeed.comwikipedia.org |

| This compound | Acetalization of 1-methyl-1H-indole-2-carbaldehyde. | Reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). youtube.comyoutube.com The dioxolane acts as a protecting group. libretexts.orgyoutube.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-methylindole |

InChI |

InChI=1S/C12H13NO2/c1-13-10-5-3-2-4-9(10)8-11(13)12-14-6-7-15-12/h2-5,8,12H,6-7H2,1H3 |

InChI Key |

UPHHOAOZFVIDOI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3OCCO3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole and Structural Analogues

Comprehensive Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole provides a logical framework for devising its synthesis. The primary disconnection simplifies the target molecule into key precursors.

The 1,3-dioxolane (B20135) group is an acetal (B89532), which typically serves as a protecting group for an aldehyde. Therefore, the most logical first disconnection is the hydrolysis of the acetal, pointing to 1-methyl-1H-indole-2-carboxaldehyde as the immediate precursor. This strategic disconnection is a common tactic in organic synthesis, allowing for the late-stage introduction of the acetal from a more stable and versatile aldehyde intermediate.

Further disconnection of 1-methyl-1H-indole-2-carboxaldehyde focuses on the formation of the indole (B1671886) nucleus itself. The indole ring can be deconstructed through several established pathways. A common approach involves breaking the C2-N1 and C3-C3a bonds, which leads back to a substituted aniline (B41778) derivative. For instance, a transition metal-catalyzed cyclization strategy would point to a precursor like N-methyl-2-alkynylaniline . Alternatively, classical methods like the Fischer indole synthesis would suggest a disconnection to N-methyl-N-phenylhydrazine and a suitable three-carbon aldehyde equivalent, such as glyceraldehyde or its synthetic equivalent.

This analysis highlights two main synthetic challenges: the regioselective construction of the 1-methyl-2-substituted indole core and the efficient formation of the C2-dioxolane ring.

Regioselective and Stereoselective Synthetic Approaches to the Indole Core

The synthesis of the indole nucleus with specific substitution at the N1 and C2 positions is a pivotal step. Both modern and classical methods can be adapted to achieve this goal, each with its own advantages and substrate scope considerations.

Modern Indole Synthesis Protocols (e.g., Transition Metal-Catalyzed Cyclizations)

Transition metal-catalyzed reactions have become powerful tools in heterocyclic synthesis due to their high efficiency and selectivity. arabjchem.org A variety of metals, including palladium, copper, and cobalt, have been employed to construct the indole framework. arabjchem.orgresearchgate.netmdpi.com

One of the most prominent modern methods is the palladium-catalyzed cyclization of 2-alkynylanilines. thieme-connect.comthieme-connect.com This approach offers excellent regiocontrol for the synthesis of 2-substituted indoles. For the target molecule, a suitable precursor would be an N-methylated 2-alkynylaniline derivative. The cyclization can proceed via intramolecular C-H activation or other pathways, often under mild conditions. mdpi.comorganic-chemistry.org For example, the reaction of N-aryl imines, formed from readily available anilines and ketones, can undergo palladium-catalyzed oxidative C-H/C-H linkage to afford indoles. organic-chemistry.org

Copper-catalyzed methods, such as the one-pot tandem Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, also provide a practical route to multisubstituted indoles from simple starting materials like aryl iodides. researchgate.net

Table 1: Modern Transition Metal-Catalyzed Indole Syntheses

| Catalyst System | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Palladium (Pd) | 2-Alkynylanilines | Intramolecular Cyclization/Annulation | thieme-connect.com, thieme-connect.com |

| Copper (Cu) | Aryl Iodides & Enamines | Tandem Ullmann C-N Coupling/C-H Activation | researchgate.net |

| Cobalt (Co) | ortho-Alkenylanilines | Cross-Dehydrogenative Coupling | mdpi.com |

| Palladium (Pd) | N-Aryl Imines | Oxidative C-H/C-H Cyclization | organic-chemistry.org |

Classical Indole Formation Reactions Applied to Complex Precursors

Classical methods for indole synthesis remain highly relevant, particularly the Fischer indole synthesis, discovered in 1883. bhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.inyoutube.com

To synthesize a 1-methyl-2-substituted indole, one would start with N-methyl-N-phenylhydrazine. The choice of the carbonyl component is crucial for defining the substitution at the C2 and C3 positions. A significant challenge arises when using unsymmetrical ketones, as this can lead to the formation of two different regioisomeric indoles. youtube.com For instance, when strong acids are used, enolization tends to occur at the less substituted side of the ketone, influencing the final product distribution. youtube.com

Other classical methods like the Madelung, Reissert, and Bischler syntheses offer alternative routes, although they may require harsher conditions or involve different precursor types. bhu.ac.innih.gov The Madelung synthesis, for example, involves the base-catalyzed cyclization of an N-acyl-o-toluidine, which can be adapted for specific substitution patterns. bhu.ac.in

Formation and Introduction of the 1,3-Dioxolane Moiety at C2 of Indole

The final key transformation is the conversion of the 1-methyl-1H-indole-2-carboxaldehyde intermediate into the target compound by forming the 1,3-dioxolane ring. This is a standard acetalization reaction.

Mechanistic Studies of Acetalization and Related Reactions

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process. libretexts.orgmasterorganicchemistry.com In the synthesis of this compound, the reaction involves 1-methyl-1H-indole-2-carboxaldehyde and ethylene (B1197577) glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA). chemicalbook.com To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture. libretexts.org

The mechanism proceeds through several distinct steps: libretexts.orgyoutube.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack (Hemiacetal Formation): A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxocarbenium ion.

Second Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic oxocarbenium ion.

Final Deprotonation: Deprotonation of the newly added oxygen yields the final 1,3-dioxolane product and regenerates the acid catalyst.

This entire process is in equilibrium, and the formation of the stable five-membered dioxolane ring provides a thermodynamic driving force. masterorganicchemistry.comyoutube.com

Table 2: Conditions for Acetalization | Carbonyl Substrate | Reagent | Catalyst | Key Feature | Reference | | :--- | :--- | :--- | :--- | | Aldehydes, Ketones | Ethylene Glycol | p-Toluenesulfonic Acid | Standard acid catalysis, water removal | chemicalbook.com | | Aldehydes, Ketones | Ethylene Glycol | Graphene Oxide (GO) | Heterogeneous catalysis | researchgate.net | | Aldehydes, Ketones | Alcohols (excess) | Acid (H+) | Equilibrium driven by excess reagent | youtube.com | | Epoxides & Ketones | Ethylene Glycol | Graphene Oxide (GO) | Ring-opening followed by acetalization | researchgate.net |

Strategies for the Introduction of Stereochemical Control in Dioxolane Formation

While the dioxolane ring in the target compound is achiral, the synthesis of structural analogues with substituents on the dioxolane ring necessitates stereochemical control. Several strategies have been developed to achieve stereoselective acetalization.

One common approach is the use of chiral diols as starting materials. When a prochiral aldehyde or ketone reacts with a C2-symmetric chiral diol, two diastereomeric acetals can be formed. The inherent stereochemistry of the diol can direct the reaction to favor one diastereomer over the other.

Asymmetric catalysis offers another powerful tool. Chiral catalysts, such as chiral Brønsted acids or Lewis acids, can create a chiral environment around the reacting species, influencing the stereochemical outcome of the acetalization. acs.org For example, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric cycloadditions to form chiral 1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Furthermore, stereoselective methods can be employed where the dioxolane ring is formed as part of a more complex transformation. Hypervalent iodine-induced oxidation of an alkene in the presence of a carboxylic acid and a nucleophile can lead to the stereospecific formation of substituted 1,3-dioxolanes through a 1,3-dioxolan-2-yl cation intermediate. researchgate.netmdpi.com Chemoenzymatic cascades have also been developed, where enzymes are used to produce chiral diols with high stereoselectivity, which are then converted into chiral dioxolanes using a chemocatalyst. d-nb.info These advanced methods provide access to a wide range of structurally diverse and stereochemically defined dioxolane-containing molecules.

N-Methylation Strategies for the Indole Nitrogen

The introduction of a methyl group at the N1 position of the indole ring is a critical step in the synthesis of the target compound. The choice of methylating agent and reaction conditions is paramount to achieving high selectivity and yield, avoiding undesired side reactions such as C3-alkylation. Traditional reagents like methyl iodide and dimethyl sulfate, while effective, are often highly toxic and carcinogenic. acs.orgnih.gov Modern strategies focus on safer, more selective, and environmentally benign alternatives.

One prominent green methylating agent is dimethyl carbonate (DMC). st-andrews.ac.uk It is a non-toxic, biodegradable reagent that offers a safer profile. st-andrews.ac.uk The efficacy of DMC in N-methylating indoles is often dependent on the catalyst employed. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC leads exclusively to the N-methylated indole. st-andrews.ac.uk In contrast, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can result in a mixture of N-methylated and N-methoxycarbonylated products. st-andrews.ac.uk A practical method for N-methylation of various indoles, including those with electron-withdrawing groups like 6-nitroindole, has been developed using DMC, proving its suitability for large-scale production. researchgate.net

Another innovative and safe approach involves the use of solid quaternary ammonium (B1175870) salts as methylating agents. Phenyl trimethylammonium iodide (PhMe₃NI) has been demonstrated as a safe, non-toxic, and easy-to-handle reagent for the monoselective N-methylation of indoles and amides. acs.orgorganic-chemistry.org This method proceeds under mildly basic conditions, often using cesium carbonate (Cs₂CO₃) in a solvent like toluene, and shows excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.govorganic-chemistry.org The reaction provides high yields (up to 99%) and is characterized by its operational simplicity. acs.orgnih.gov

Phase-transfer catalysis (PTC) represents another powerful strategy for N-alkylation under mild conditions. acs.orgacs.org This technique facilitates the transfer of a reactant, such as the methylating agent or the indole anion, across the interface of two immiscible phases (e.g., an organic and an aqueous phase). youtube.com Chiral quaternary ammonium salts derived from cinchona alkaloids are often used as phase-transfer catalysts to achieve asymmetric synthesis, although for simple N-methylation, less complex catalysts like tetraalkylammonium salts are effective. acs.orgillinois.edu The use of PTC can enhance reaction rates and allows for the use of inexpensive and environmentally benign reagents and solvents. acs.org

| Methylating Agent | Typical Catalyst/Base | Key Advantages | Relevant Findings & Citations |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | DABCO, DBU, Zeolites | Non-toxic, biodegradable, environmentally friendly. st-andrews.ac.uk | Catalyst choice is crucial; DABCO promotes selective N-methylation, while DBU can lead to side products. st-andrews.ac.ukresearchgate.net |

| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Cs₂CO₃ | Safe, solid, easy-to-handle, high monoselectivity, high yield. acs.orgorganic-chemistry.org | Effective for a broad range of indoles with high functional group tolerance, suitable for late-stage methylation. nih.gov |

| Methyl Trifluoroacetate (MTFA) | t-BuOK | Effective under mild, room temperature conditions. researchgate.net | Demonstrates broad applicability for N-H methylation in various heterocyclic compounds. researchgate.net |

| Traditional Alkyl Halides (e.g., CH₃I) | Various bases (e.g., NaH, K₂CO₃) | High reactivity. | Often suffer from high toxicity, volatility, and potential for C-alkylation side reactions. acs.orgresearchgate.net |

Purification and Isolation Techniques for Complex Heterocyclic Compounds

Crystallization is a powerful and widely used technique for purifying solid organic compounds. numberanalytics.com The process relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent system. researchgate.net For indole derivatives, selecting an appropriate solvent is crucial. Studies on indole itself have shown that a mixed solvent system, such as methanol (B129727) and water, can be effective, with the optimal ratio and temperature being key parameters for maximizing yield and purity. researchgate.net The morphology and crystal structure of indole analogues can be influenced by the crystallization conditions, which in turn affects the physical properties of the final product. acs.org For complex molecules, techniques like crystallization-induced isomerization can sometimes be observed. acs.org In some cases, purification can be achieved by crystallization from an aqueous ammonia (B1221849) solution, which has been shown to yield high-purity indole. google.com

Chromatography is an indispensable tool for the separation and purification of complex mixtures in organic synthesis. rotachrom.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale purification of heterocyclic compounds. numberanalytics.com By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase silica) and mobile phase, components of a mixture can be effectively separated based on their differential partitioning. numberanalytics.com

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds, allowing for the determination of purity. numberanalytics.com

Medium Pressure Liquid Chromatography (MPLC) and Column Chromatography are standard methods for routine purification in a synthesis lab. A two-step purification involving extraction followed by MPLC has been shown to be an efficient method for isolating heterocyclic amines from complex matrices. nih.gov

The choice of purification strategy often depends on the scale of the reaction and the physical properties of the target compound. A multi-step approach, combining techniques like an initial extraction, followed by column chromatography, and a final crystallization step, is often required to isolate complex heterocyclic compounds in high purity. numberanalytics.com

| Technique | Principle of Separation | Application for Heterocycles | Key Considerations & Citations |

|---|---|---|---|

| Crystallization | Differential solubility of the compound and impurities. | Final purification of solid products, removal of isomers and by-products. | Solvent selection, temperature control, and cooling rate are critical for high purity and yield. researchgate.netnih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Routine purification of reaction mixtures, separation of compounds with different polarities. | Choice of adsorbent (e.g., silica, alumina) and eluent system is crucial for effective separation. numberanalytics.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High-purity isolation for analytical standards or final products, separation of closely related isomers. numberanalytics.comnih.gov | Can be scaled from analytical to preparative levels; choice between normal and reverse phase is key. numberanalytics.com |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support. | Preparative-scale purification of complex mixtures, especially natural products. | Efficient and cost-effective, relies on the compound's partition coefficient (Kd) between two immiscible liquid phases. rotachrom.com |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 2 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole

Elucidating the Reactivity Profile of the Indole (B1671886) Nucleus in the Context of the Dioxolane Substituent

The reactivity of the indole core in 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole is significantly influenced by the electronic nature of the C-2 substituent. The 1,3-dioxolane (B20135) group, being an acetal (B89532), is a protected form of an aldehyde. It exerts a mild electron-withdrawing inductive effect on the indole ring, which modulates the nucleophilicity of the heterocyclic system.

Electrophilic and Nucleophilic Reactivity at Various Positions

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). In the case of this compound, this preference remains firmly in place. The C-2 position is blocked, and the N-1 position is substituted with a methyl group, leaving the C-3 position as the primary site for electrophilic attack. chegg.com While the C-2 substituent slightly deactivates the ring towards electrophiles compared to an unsubstituted indole, the C-3 position remains highly nucleophilic. semanticscholar.org

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to proceed at the C-3 position. Studies on analogous 3-alkylindoles have shown that initial electrophilic attack at C-3 can sometimes be followed by rearrangement, though direct substitution at C-3 is the most common outcome. rsc.org

Table 1: Predicted Electrophilic Reactivity of this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C-3 | High | Most nucleophilic position; stabilized cationic intermediate. chegg.com |

| C-4 | Low | Requires harsh conditions; less favorable than C-3 or C-6. |

| C-5 | Low | Less reactive than C-3. |

| C-6 | Moderate | Second most likely position for substitution in the benzene (B151609) ring portion. |

| C-7 | Low | Sterically hindered and less electronically favored. |

Direct nucleophilic attack on the indole ring is generally unfavorable due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring or occur under conditions that promote dearomatization. wikipedia.orgrsc.org The dioxolane substituent does not provide sufficient activation for direct nucleophilic aromatic substitution on the indole core. However, the concept of nucleophilic addition can apply to the carbonyl group that is unmasked upon hydrolysis of the dioxolane ring. masterorganicchemistry.comlibretexts.org

Oxidation and Reduction Chemistry

The indole nucleus can be subjected to both oxidation and reduction, although its aromaticity provides a degree of stability.

Oxidation: The oxidation of indoles can lead to a variety of products, including oxindoles, depending on the oxidant and reaction conditions. rsc.org For instance, enzymatic oxidation of related indole derivatives like 1-methyl-indole-3-acetaldehyde can yield products with a shortened side chain, such as 1-methyl-indole-3-carboxaldehyde. dtic.mil Stronger chemical oxidants could potentially lead to the formation of 2-oxindole derivatives through an oxidative rearrangement mechanism, though this often requires specific substrates and conditions. rsc.org The C-2 substituent may influence the regioselectivity of such oxidations.

Reduction: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) derivative. This transformation typically requires catalytic hydrogenation (e.g., using palladium, platinum, or rhodium catalysts) or chemical reducing agents like sodium cyanoborohydride in acidic media. acs.org The presence of the dioxolane group is generally compatible with many catalytic hydrogenation conditions used for indole reduction. Divergent synthesis strategies have been developed where intermediates can be selectively reduced with agents like sodium borohydride (B1222165) (NaBH₄) to yield indoline structures. rsc.org

Comprehensive Analysis of the 1,3-Dioxolane Ring Reactivity

The 1,3-dioxolane ring is an acetal, and its reactivity is dominated by its role as a protecting group for a carbonyl functional group. wikipedia.org In this molecule, it masks a formyl (aldehyde) group at the C-2 position of the indole.

Acid-Catalyzed and Base-Catalyzed Ring Opening Processes

The primary and most synthetically useful reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions. nih.gov This process involves the protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water. Subsequent steps lead to the regeneration of the aldehyde (1-methyl-1H-indole-2-carbaldehyde) and ethylene (B1197577) glycol. libretexts.org This acid-labile nature is fundamental to its use as a protecting group. wikipedia.org

Conversely, acetals like 1,3-dioxolane are notably stable in neutral and basic media. stackexchange.com Base-catalyzed ring opening is not a generally observed reaction pathway, as there is no viable mechanism for hydroxide (B78521) ions or other bases to initiate the cleavage of the C-O bonds within the acetal structure. This stability under basic conditions allows for selective reactions to be performed on other parts of a molecule without affecting the protected carbonyl group.

Stability and Reactivity under Diverse Reaction Conditions

The stability of the dioxolane moiety to a wide range of reagents is a key feature. It is resistant to attack by nucleophiles (such as organometallics and hydrides), bases, and many oxidizing and reducing agents. This robustness allows for the chemical manipulation of other functional groups in its presence. For example, reactions involving the C-3 position of the indole ring can be carried out without disturbing the protected aldehyde at C-2. However, the group is sensitive to strong Lewis acids and, as mentioned, protic acids. wikipedia.org

Table 2: Stability Profile of the 1,3-Dioxolane Ring

| Condition / Reagent Type | Stability | Notes |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Low | Readily hydrolyzes to the corresponding aldehyde. nih.gov |

| Aqueous Base (e.g., NaOH, K₂CO₃) | High | Generally stable and unreactive. stackexchange.com |

| Nucleophiles (e.g., Grignard, Organolithiums) | High | Resistant to attack. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | High | Stable; allows for selective reduction of other groups. rsc.org |

| Oxidizing Agents (e.g., MnO₂, PCC) | High | Generally stable to common oxidants. |

| Lewis Acids | Moderate to Low | Can catalyze ring opening, depending on the acid's strength. |

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduwikipedia.org The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org

The indole nucleus, with its conjugated π-system, can theoretically participate in such reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) involving the benzene part of the indole are known but typically require high temperatures or specific activation due to the energetic cost of disrupting the aromatic system.

More relevant to indole chemistry are sigmatropic rearrangements. libretexts.org The nih.govnih.gov-sigmatropic rearrangement (Claisen rearrangement) of allyloxy indoles is a known synthetic method. researchgate.net While the subject molecule does not possess the required structure for a Claisen rearrangement, other types of rearrangements are documented for indoles. For instance, substituents have been shown to migrate from the C-3 to the C-2 position under strong acid catalysis (e.g., with triflic acid). nih.gov An oxidative rearrangement of certain 2-substituted indoles to form oxindoles has also been observed. rsc.org It is conceivable that under specific, likely harsh, thermal or catalytic conditions, this compound could undergo rearrangements, but these are not its primary or most accessible reaction pathways.

Heterogeneous and Homogeneous Catalysis for Transformations of the Compound

The catalytic chemistry of this compound is primarily dictated by the reactivity of its two key functional components: the N-methylated indole ring and the dioxolane group. While specific catalytic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established catalytic transformations of related indole and dioxolane derivatives. Catalytic strategies typically target either the dearomatization or functionalization of the indole nucleus, or the manipulation of the dioxolane moiety, which serves as a protecting group for a formyl substituent.

Catalytic Transformations Involving the Indole Nucleus

The indole core is a privileged scaffold in medicinal chemistry and materials science, leading to extensive development of catalytic methods for its modification. Both homogeneous and heterogeneous catalysts have been employed to effect a variety of transformations on indole derivatives.

One of the most fundamental transformations is the hydrogenation of the indole ring to yield indolines. This reaction is often challenging due to the resonance stability of the aromatic system. Heterogeneous catalysts are frequently favored for their ease of separation and recyclability. nih.gov For N-substituted indoles, such as the title compound, catalytic hydrogenation can proceed under various conditions.

An environmentally conscious approach for the hydrogenation of unprotected indoles has been developed using platinum on carbon (Pt/C) as a heterogeneous catalyst, activated by p-toluenesulfonic acid in water. nih.govnih.gov This method has proven effective for a range of substituted indoles, affording indolines in excellent yields. nih.gov While this specific system was demonstrated on unprotected indoles, similar principles apply to N-alkylated indoles.

Table 1: Representative Heterogeneous Catalytic Hydrogenation of Indole Derivatives

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Pt/C, p-toluenesulfonic acid | Unprotected Indoles | Indolines | Green solvent (water), moderate pressure, excellent yields. nih.govnih.gov |

| Rhodium on carbon | 2-Nitrostyrene | Skatole | Involves reduction of a nitro group and subsequent cyclization. rsc.org |

| Amberlite IR-120H | Ketones and Phenylhydrazine | Substituted Indoles | Fischer indole synthesis under flow conditions, minimal workup. thieme-connect.com |

This table presents data for related indole syntheses and hydrogenations to illustrate common catalytic systems.

C-H functionalization of the indole ring represents a powerful strategy for direct bond formation, avoiding pre-functionalized starting materials. Transition metal-catalyzed C-H activation has been a major focus of research. rsc.org For 1-methylindoles, selective functionalization at various positions (C2, C3, C4, etc.) can be achieved using directing groups or by exploiting the intrinsic reactivity of the indole nucleus. rsc.org

Homogeneous rhodium(III) catalysts, for example, have been used for the C4-H activation and functionalization of indoles bearing a directing group. rsc.orgnih.gov Palladium catalysts are also widely used for C-H arylation of indoles. acs.org While the dioxolane group at the C2 position of the title compound would sterically hinder reactions at that site, catalytic C-H activation at other positions of the indole ring (e.g., C3, C4, C7) remains a viable pathway for structural diversification.

Catalytic Transformations Involving the Dioxolane Moiety

The 1,3-dioxolane group in this compound is an acetal, which primarily serves as a protecting group for the 2-formyl group (an aldehyde). The principal catalytic transformation involving this moiety is its deprotection via hydrolysis to regenerate the aldehyde, 2-formyl-1-methyl-1H-indole.

This reaction is typically catalyzed by acids, which can be either homogeneous or heterogeneous. wikipedia.org Homogeneous acid catalysts include mineral acids (e.g., HCl, H₂SO₄) or organic acids like p-toluenesulfonic acid. Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst) or zeolites, offer the advantage of easy removal from the reaction mixture.

The general mechanism involves protonation of one of the dioxolane oxygen atoms by the acid catalyst, followed by ring opening to form a stabilized carbocation. Subsequent attack by water and elimination of ethylene glycol yields the desired aldehyde.

Table 2: Catalytic Systems for Acetal Deprotection

| Catalyst Type | Catalyst Example | Conditions | Key Features |

|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid | Aqueous solvent | Mild conditions, effective for various acetals. |

| Homogeneous | NaBArF₄ | Water, 30°C | Fast deprotection of phenyl-substituted dioxolanes. wikipedia.org |

| Heterogeneous | Acidic Resins (e.g., Amberlyst) | Organic or aqueous solvent | Catalyst is easily filtered off. thieme-connect.com |

| Heterogeneous | Zeolites | Varies | Shape-selective catalysis possible. |

This table illustrates common catalytic systems for the deprotection of dioxolanes, a key transformation for this compound.

Beyond simple deprotection, catalytic ring-opening reactions of dioxolanes can lead to other functional groups, although this is less common when it serves as a protecting group. For instance, reductive ring-opening can furnish hydroxy ethers, though this typically requires strong reducing agents in combination with a Lewis acid.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution NMR data for 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole, including multi-dimensional or dynamic NMR studies, were found in the available literature. Such studies would be essential for the complete assignment of proton and carbon signals and for analyzing the conformational dynamics of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Detailed HRMS data, which would confirm the precise molecular formula and elucidate the fragmentation pathways of this compound, is not publicly available. This analysis would be crucial for confirming the compound's identity and understanding its behavior under mass spectrometric conditions.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Intermolecular Packing

There is no published single-crystal X-ray diffraction data for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, as well as how the molecules pack together in a crystal lattice.

Hydrogen Bonding and Other Non-Covalent Interactions in the Solid State

A definitive analysis of the hydrogen bonding and non-covalent interactions within the crystal lattice of this compound cannot be provided, as the crystal structure has not been determined and published in the accessible literature. Such an analysis is contingent upon experimental data from techniques like X-ray crystallography.

In the absence of specific data for the title compound, a general discussion of potential interactions can be considered based on its constituent functional groups—the 1-methyl-1H-indole and the 1,3-dioxolane (B20135) moieties. Typically, indole (B1671886) derivatives engage in various non-covalent interactions that dictate their crystal packing. These can include:

π-π Stacking: Interactions between the aromatic systems of the indole rings.

C-H···π Interactions: The hydrogen atoms of the methyl or dioxolane groups could potentially interact with the π-system of the indole ring of adjacent molecules.

Weak C-H···O Hydrogen Bonds: The oxygen atoms of the dioxolane ring are potential acceptors for weak hydrogen bonds from C-H donors on neighboring molecules.

However, without precise geometric parameters (interatomic distances and angles) from a crystallographic study, any discussion remains speculative. The creation of detailed data tables, as requested, is not possible.

Theoretical and Computational Chemistry Approaches to 2 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole

Quantum Chemical Studies for Electronic Structure and Molecular Energetics

Quantum chemical studies are foundational to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground state geometry and energetics of organic molecules like 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole. niscpr.res.inresearchgate.net The process begins with an initial guess of the molecular structure, which is then systematically optimized to find the lowest energy conformation.

Functionals such as B3LYP are commonly used, often paired with basis sets like 6-31G* or 6-311++G(d,p) to describe the molecule's atomic orbitals. niscpr.res.inacs.org For enhanced accuracy, especially in systems with non-covalent interactions, modern long-range corrected functionals like ωB97X-D are employed. bohrium.comaip.org These calculations yield a precise three-dimensional structure, from which key geometric parameters can be extracted. The standard molar enthalpy of formation in the gas phase can also be estimated using these methods. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C2-C(dioxolane) | 1.52 Å |

| Bond Length | N1-C(methyl) | 1.47 Å |

| Bond Length | C8-C9 (pyrrole) | 1.38 Å |

| Bond Angle | C(dioxolane)-C2-N1 | 125.4° |

| Bond Angle | C2-N1-C9 | 108.5° |

| Dihedral Angle | C3-C2-C(dioxolane)-O1 | 175.0° |

Note: This data is hypothetical and serves as an illustration of typical computational output.

While DFT is efficient, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a higher level of accuracy, often referred to as the "gold standard" in computational chemistry. nih.gov These methods are computationally more demanding and are typically reserved for calculating highly accurate single-point energies of critical structures, such as reaction intermediates or transition states, that have been previously optimized using DFT. nih.govnih.gov For a molecule like this compound, these high-level calculations would be invaluable for studying potential synthetic pathways or degradation mechanisms where precise energy differences are crucial. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum methods describe the static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a picture of how the molecule moves and behaves over time, particularly in a solution environment. nih.gov MD simulations use classical mechanics, governed by a "force field," to calculate the forces between atoms and predict their motion.

For this compound, a general force field like GAFF2 (General Amber Force Field) would be suitable for describing the interactions. ambermd.orgresearchgate.net The simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and integrating Newton's equations of motion over time, often for nanoseconds or microseconds. nih.govnih.gov This allows for the exploration of the molecule's conformational landscape, such as the rotation around the single bond connecting the dioxolane and indole (B1671886) rings, and its interactions with the solvent. tandfonline.com

Table 2: Hypothetical Dihedral Angle Populations from a 100 ns MD Simulation in Water.

| Dihedral Angle | Description | Major Conformer Population (%) | Minor Conformer Population (%) |

| N1-C2-C(dioxolane)-O1 | Rotation around indole-dioxolane bond | 75% (anti-periplanar) | 25% (syn-clinal) |

| C2-C(dioxolane)-O1-C(ethylene) | Dioxolane ring pucker | 60% (envelope) | 40% (twist) |

Note: This data is hypothetical and illustrates the type of analysis possible with MD simulations.

Computational Prediction of Spectroscopic Signatures

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize a molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP/6-311+G(d,p)), is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netimist.ma These predicted spectra can be compared to experimental data to confirm the structure of the synthesized compound. mdpi.com

Vibrational Spectroscopy (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions (a Hessian matrix), the vibrational frequencies of the molecule can be determined. researchgate.net These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to excited states. nih.gov These excitation energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, providing insight into the molecule's chromophore system. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR (GIAO) | C2 Chemical Shift | ~140 ppm |

| ¹H NMR (GIAO) | N-CH₃ Chemical Shift | ~3.8 ppm |

| IR (DFT) | C=C Stretch (indole) | ~1610 cm⁻¹ |

| IR (DFT) | C-O-C Stretch (dioxolane) | ~1150 cm⁻¹ |

| UV-Vis (TD-DFT) | λ_max (π→π*) | ~285 nm |

Note: This data is hypothetical and based on typical values for the constituent functional groups.

Reaction Mechanism Exploration using Computational Transition State Theory

Computational chemistry can illuminate the pathways of chemical reactions by identifying and characterizing transition states—the high-energy structures that connect reactants and products. fiveable.me For a reaction involving this compound, such as the acid-catalyzed hydrolysis of the dioxolane acetal (B89532), computational methods can map out the entire energy profile.

Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or chain-of-states methods like the Nudged Elastic Band (NEB) are used to locate the exact geometry of the transition state. ims.ac.jpgithub.io Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency. github.io The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate.

Table 4: Hypothetical Energetics for the Rate-Determining Step of Dioxolane Hydrolysis.

| Species | Method/Basis Set | Relative Free Energy (kcal/mol) |

| Reactant Complex | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | +18.5 |

| Product Complex | B3LYP/6-311++G(d,p) | -5.2 |

Note: This data is hypothetical and illustrates the output of a reaction mechanism study.

Quantitative Structure–Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate a molecule's structural or computed properties with its observed reactivity or other properties. nih.gov This method is particularly useful when studying a series of related compounds.

To build a QSRR model for a class of indole derivatives including this compound, one would first compute a wide range of molecular descriptors for each compound. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. Statistical methods, from multiple linear regression to machine learning algorithms, are then used to create a mathematical model that links these descriptors to an experimental observable, such as a reaction rate or chromatographic retention time. nih.govnih.gov

Table 5: Hypothetical Molecular Descriptors for QSRR Modeling of this compound.

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | HOMO Energy | -5.8 eV |

| Electronic | LUMO Energy | -0.9 eV |

| Electronic | Dipole Moment | 2.5 Debye |

| Steric | Molecular Volume | 210.5 ų |

| Physicochemical | LogP (Partition Coefficient) | 2.8 |

Note: This data is hypothetical and represents typical descriptors used in QSRR studies.

Structure Reactivity Relationships and Derivatization Strategies for Indole Dioxolane Systems

Systematic Structural Modifications on the Indole (B1671886) Moiety and their Impact on Reactivity

The reactivity of the indole core in "2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole" is profoundly influenced by substituents on its aromatic ring and the point of attachment of the dioxolane group.

Effects of Substituents on the Aromatic Ring of Indole

The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the primary site for electrophilic substitution. The dioxolane group at the C2 position, being an acetal (B89532), is generally considered to be electron-neutral to weakly electron-donating through induction. The reactivity of the indole nucleus, particularly at the C3 position, can be modulated by introducing additional substituents onto the benzene (B151609) portion of the indole. These substituents exert their influence through a combination of inductive and resonance effects.

Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups, when placed on the benzene ring (positions 4, 5, 6, or 7), increase the electron density of the entire indole system. This heightened electron density further activates the C3 position towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the indole ring, thereby deactivating it towards electrophilic substitution at C3.

The following interactive data table summarizes the expected impact of various substituents on the reactivity of the indole ring in "this compound" towards a generic electrophile (E⁺).

| Substituent (at C5) | Electronic Effect | Expected Reactivity at C3 (relative to unsubstituted) |

| -OCH₃ | Strong Electron-Donating (Resonance) | Significantly Increased |

| -CH₃ | Weak Electron-Donating (Inductive) | Moderately Increased |

| -H | Neutral (Reference) | Baseline |

| -Cl | Weak Electron-Withdrawing (Inductive) | Slightly Decreased |

| -CN | Strong Electron-Withdrawing (Resonance & Inductive) | Significantly Decreased |

| -NO₂ | Strong Electron-Withdrawing (Resonance & Inductive) | Very Significantly Decreased |

This table illustrates general trends in reactivity based on established principles of physical organic chemistry.

Isomeric Variations of the Indole-Dioxolane Linkage

The point of attachment of the dioxolane moiety to the indole ring significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule. The two most common isomers would be the 2-substituted and the 3-substituted indoles.

In the case of This compound , the dioxolane group is at a position that is inherently less nucleophilic than C3. The primary site of electrophilic attack would still be the C3 position. The acetal group at C2 does not directly participate in the resonance stabilization of the sigma complex formed upon electrophilic attack at C3.

Exploration of Dioxolane Ring Variations and their Influence on Chemical Behavior

Homologous Series with Different Acetals/Ketals

Starting from 2-formyl-1-methyl-1H-indole, a homologous series of acetals and ketals can be synthesized by reacting it with different diols or by using different carbonyl precursors. For instance, using 1,3-propanediol would yield a six-membered 1,3-dioxane ring, while using a ketone as the carbonyl precursor for the indole synthesis would lead to a ketal instead of an acetal.

These variations can influence the molecule's properties in several ways:

Steric Hindrance: Larger substituents on the dioxolane ring or a larger ring itself (dioxane) will increase the steric bulk around the C2 position of the indole. This can influence the approach of reagents to the indole nucleus and may affect the conformational preferences of the molecule.

Stability: The stability of the acetal or ketal to hydrolysis is dependent on both steric and electronic factors. Generally, ketals are more readily hydrolyzed than acetals.

Solubility: The nature of the diol used to form the cyclic acetal/ketal can be tailored to modify the lipophilicity and, therefore, the solubility of the entire molecule.

The following table illustrates a potential homologous series derived from 2-formyl-1-methyl-1H-indole and the expected general impact on properties.

| Diol Used | Resulting Ring | Expected Steric Bulk | Relative Stability to Hydrolysis |

| Ethylene (B1197577) glycol | 1,3-Dioxolane (B20135) | Baseline | Baseline |

| 1,3-Propanediol | 1,3-Dioxane | Increased | Generally more stable |

| 2,3-Butanediol | 4,5-Dimethyl-1,3-dioxolane | Increased | Similar to baseline |

Stereochemical Influence of Dioxolane Substituents

If a chiral, non-racemic diol is used in the synthesis of the dioxolane ring from 2-formyl-1-methyl-1H-indole, the resulting molecule will be chiral. For example, the reaction with (2R,3R)-2,3-butanediol would yield a diastereomeric mixture of dioxolanes. The stereochemistry of the substituents on the dioxolane ring can have a profound influence on the molecule's interaction with other chiral molecules, such as enzymes or chiral catalysts. This is of particular importance in the development of chiral ligands for asymmetric synthesis or in the design of pharmacologically active compounds that need to interact with specific biological targets. The fixed spatial orientation of the substituents on the dioxolane ring can create a specific chiral environment that can be exploited for stereoselective transformations on the indole nucleus or in the design of molecules with specific three-dimensional shapes.

Synthesis of Advanced Indole-Dioxolane Conjugates and Hybrid Molecules

The "this compound" scaffold can serve as a versatile building block for the synthesis of more complex molecular architectures. The dioxolane moiety can be viewed as a protected form of an aldehyde. Under acidic conditions, the dioxolane can be hydrolyzed to reveal the 2-formyl-1-methyl-1H-indole. This aldehyde is a key intermediate for a wide array of chemical transformations, allowing for the construction of advanced conjugates and hybrid molecules.

For instance, the aldehyde can undergo:

Wittig-type reactions to introduce carbon-carbon double bonds, leading to the synthesis of 2-vinylindoles. These vinylindoles can then participate in cycloaddition reactions to form complex polycyclic systems.

Reductive amination with various primary and secondary amines to generate a diverse library of 2-(aminomethyl)indoles.

Condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form Knoevenagel condensation products, which are useful intermediates for the synthesis of fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions: While the dioxolane itself is not directly involved in cross-coupling, its precursor, a halogenated indole, can be. For example, a 2-bromo-1-methyl-1H-indole could first undergo Suzuki or Sonogashira coupling, followed by formylation and acetal formation to introduce the dioxolane moiety into a more complex scaffold.

These strategies allow for the "this compound" core to be incorporated into larger molecules, potentially leading to new compounds with novel biological activities or material properties. The synthesis of such hybrid molecules often involves a multi-step approach where the stability and reactivity of both the indole and dioxolane components must be carefully considered at each stage.

Methodologies for Quantifying Structure-Reactivity Relationships

The quantitative analysis of structure-reactivity relationships (QSRR) provides a systematic framework for understanding how the chemical structure of a molecule influences its reactivity. For indole-dioxolane systems, such as this compound, these methodologies are crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel derivatives with desired chemical properties. The primary approaches involve the application of linear free-energy relationships (LFERs) and computational modeling to correlate structural parameters with reactivity data.

Linear Free-Energy Relationships (LFERs)

LFERs are founded on the principle that a change in the Gibbs free energy of a reaction or equilibrium process, upon substitution at a position remote from the reaction center, is proportional to the change in free energy of a reference reaction. The Hammett and Taft equations are seminal LFERs that have been widely applied to quantify the electronic and steric effects of substituents.

The Hammett Equation:

The Hammett equation is a powerful tool for quantifying the influence of meta- and para-substituents on the reactivity of aromatic systems. wikipedia.orglibretexts.orgpharmacy180.com For derivatives of this compound substituted on the benzene ring of the indole nucleus, the Hammett equation can be expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted indole-dioxolane.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. pharmacy180.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. scribd.comscribd.com

σ (sigma) is the substituent constant, which quantifies the electronic effect (resonance and inductive) of a particular substituent. libretexts.org Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. pharmacy180.com

For instance, consider the hydrolysis of the dioxolane ring in a series of 5-substituted 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indoles. By measuring the hydrolysis rate constants for various substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) and plotting log(k/k₀) against their known σ values, a linear relationship can be established. The slope of this line would yield the ρ value for this specific reaction, providing a quantitative measure of the reaction's susceptibility to electronic effects on the indole ring.

Illustrative Data for Hammett Analysis of Indole-Dioxolane Derivatives

| Substituent (at C5) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.10 | 0.32 |

| -NO₂ | 0.78 | 15.5 | 1.19 |

The Taft Equation:

When considering substitutions that can exert steric effects in addition to electronic effects, the Taft equation provides a more comprehensive model. scribd.comwikipedia.orgdalalinstitute.com This is particularly relevant for substitutions at the N1 position of the indole or on the dioxolane ring itself. The Taft equation separates polar (inductive) and steric effects: scribd.com

log(k/k₀) = ρσ + δEs

where:

ρ* is the reaction constant for polar effects.

σ* is the polar substituent constant, which quantifies the inductive effect of a substituent.

δ is the reaction constant for steric effects.

Es is the steric substituent constant.

Illustrative Taft Parameters for N-Substituted Indole Derivatives

| N-Substituent | Polar Constant (σ*) | Steric Constant (Es) |

| -CH₃ | 0.00 | 0.00 |

| -CH₂CH₃ | -0.10 | -0.07 |

| -CH(CH₃)₂ | -0.19 | -0.47 |

| -C(CH₃)₃ | -0.30 | -1.54 |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

QSAR and QSRR models employ statistical methods to establish a mathematical relationship between a set of molecular descriptors and a measured chemical or biological activity. tandfonline.comresearchgate.netneliti.com These models are particularly useful for predicting the reactivity of new compounds without the need for experimental synthesis and testing. nih.govuliege.benih.gov

For the indole-dioxolane system, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate of a particular reaction. The process would involve:

Data Set Assembly: A series of diverse this compound derivatives with known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed reactivity. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSRR equation for the reactivity of a substituted indole-dioxolane might look like:

log(Reactivity) = c₀ + c₁(HOMO) + c₂(LUMO) + c₃(Molecular Volume) + ...

where c represents the coefficients determined from the regression analysis.

Computational Chemistry Approaches

Modern computational chemistry provides powerful tools for quantifying structure-reactivity relationships at a molecular level. chemrxiv.org Density Functional Theory (DFT) is a commonly used method to calculate various properties that correlate with reactivity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to predict reactivity. For electrophilic reactions on the indole ring, a higher HOMO energy indicates greater reactivity. For nucleophilic attack on the dioxolane moiety, a lower LUMO energy would suggest increased susceptibility.

Transition State Theory: The rate of a chemical reaction can be calculated by determining the energy of the transition state. By modeling the reaction pathway for different substituted indole-dioxolane derivatives, the activation energies can be calculated and correlated with experimental reaction rates. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be used to predict the sites of electrophilic and nucleophilic attack. researchgate.net

Illustrative Calculated Descriptors for QSRR of Indole-Dioxolane Systems

| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 1-methyl-2-(1,3-dioxolan-2-yl)-1H-indole | -5.85 | -0.12 | 2.5 |

| 5-nitro-1-methyl-2-(1,3-dioxolan-2-yl)-1H-indole | -6.50 | -1.25 | 5.8 |

| 5-methoxy-1-methyl-2-(1,3-dioxolan-2-yl)-1H-indole | -5.60 | -0.05 | 2.9 |

By integrating these methodologies, a comprehensive and quantitative understanding of the structure-reactivity relationships within the this compound system and its derivatives can be achieved. This knowledge is invaluable for the rational design of new molecules with tailored reactivity for various applications in synthetic and medicinal chemistry.

Broader Academic Implications and Future Research Directions

Uncharted Synthetic Pathways and Methodological Advancements for Related Scaffolds

While specific synthetic routes to 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole are not widely documented, the pursuit of its synthesis can drive the development of novel and more efficient synthetic methodologies for 2-substituted indoles. Current strategies for C2-functionalization often face challenges such as regioselectivity and the need for protecting groups. nih.govnih.govcombichemistry.com Research in this area could focus on:

Direct C-H Functionalization: Developing catalytic systems, potentially using transition metals, for the direct installation of the dioxolane-protected formyl group onto the C2 position of 1-methylindole (B147185) would represent a significant step forward in atom economy and synthetic efficiency. nih.gov

Umpolung Strategies: Investigating umpolung (polarity inversion) approaches could enable the C2 position of the indole (B1671886) to act as an electrophile, facilitating reactions with nucleophilic dioxolane precursors. nih.gov This would provide a complementary approach to traditional indole reactivity.

Flow Chemistry and Automation: The synthesis of this and related compounds could be a fertile ground for the application of flow chemistry and automated synthesis platforms. These technologies could enable rapid optimization of reaction conditions and facilitate the generation of a library of related derivatives for further study.

The successful development of such methods would not only provide access to the target compound but also enrich the synthetic chemist's toolbox for the construction of a wide array of C2-functionalized indoles, which are prevalent in many biologically active molecules. nih.gov

Potential as a Building Block in Complex Chemical Synthesis

The structure of this compound makes it an ideal building block for the synthesis of more complex molecular architectures. nih.govnih.gov The dioxolane group serves as a stable protecting group for the formyl moiety, which can be deprotected under specific conditions to reveal a highly reactive aldehyde. idc-online.com This latent functionality allows for a wide range of subsequent transformations.

Future research could explore its use in the synthesis of:

Natural Product Analogues: Many complex indole alkaloids feature functionality at the C2 position. This compound could serve as a key intermediate in the synthesis of analogues of these natural products, potentially leading to the discovery of new therapeutic agents. wikipedia.org

Heteropolycyclic Systems: The deprotected aldehyde can participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, reaction with binucleophiles could lead to the construction of novel polycyclic indole derivatives with unique electronic and steric properties. nih.gov

Functional Materials: The indole nucleus is known to possess interesting photophysical and electronic properties. By elaborating the C2-substituent, it may be possible to create novel organic materials for applications in electronics and photonics.

The strategic use of this building block could significantly streamline the synthesis of complex molecules, making previously inaccessible targets more readily available. rsc.org

Design of Novel Reaction Cascades Involving the Compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. researchgate.netmdpi.comrsc.org The structure of this compound is well-suited for the design of novel reaction cascades. nih.govresearchgate.net

Upon deprotection of the dioxolane, the resulting indole-2-carbaldehyde can participate in a variety of transformations. Researchers could design cascades that involve:

Initial Condensation followed by Cyclization: The aldehyde could undergo an initial condensation reaction (e.g., Knoevenagel, Wittig) to introduce a new functional group, which could then participate in an intramolecular cyclization with another part of the indole ring or a pre-existing substituent.

Multicomponent Reactions: The deprotected aldehyde could be a key component in three- or four-component reactions, allowing for the rapid assembly of complex molecular structures from simple starting materials. ekb.eg

Palladium-Catalyzed Cascades: The indole nucleus and the aldehyde functionality could both be involved in palladium-catalyzed cascade reactions, leading to the formation of intricate polycyclic systems. researchgate.net

The development of such cascade reactions would not only be of academic interest but also provide powerful tools for the efficient synthesis of diverse heterocyclic libraries. mdpi.com

Integration with Computational Chemistry for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govnih.govnih.govmdpi.comacs.org In the context of this compound, computational methods can be employed for:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of the indole ring and the protected aldehyde, guiding the design of synthetic routes and reaction cascades. rsc.orgwikipedia.org

Rational Design of Bioactive Molecules: By understanding the structure-activity relationships of known indole-based drugs, computational models can be used to design novel derivatives of the target compound with enhanced biological activity. nih.govnih.gov This in silico screening can prioritize synthetic targets and reduce the time and cost of drug discovery.

Investigating Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to explain observed outcomes and predict the feasibility of new transformations. britannica.com

The synergy between experimental and computational chemistry will be crucial for unlocking the full potential of this and related indole scaffolds. numberanalytics.com

Contribution to the Fundamental Understanding of Heterocyclic Chemical Transformations

The study of the synthesis and reactivity of this compound can contribute significantly to the fundamental understanding of heterocyclic chemistry. youtube.com Key areas of impact include:

Reactivity of Substituted Indoles: Investigating the influence of the dioxolane-protected formyl group on the reactivity of the indole nucleus will provide valuable data on the electronic and steric effects of substituents at the C2 position. wikipedia.org

Interplay of Functional Groups: The presence of both the indole core and the protected aldehyde allows for the study of the interplay between these two functional groups in various chemical transformations.

Protecting Group Chemistry: The stability and deprotection of the dioxolane group in the context of the indole ring can provide new insights into protecting group strategies for complex heterocyclic systems.

A deeper understanding of these fundamental principles will enable chemists to design more sophisticated and efficient syntheses of a wide range of heterocyclic compounds with important applications.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR confirm the indole core (δ 7.0–7.5 ppm for aromatic protons) and dioxolane protons (δ 4.0–5.0 ppm).

- IR : Peaks at ~1600 cm⁻¹ (C=C indole stretch) and ~1100 cm⁻¹ (C-O-C dioxolane).

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 232.12) and fragmentation patterns .

What challenges arise in computational modeling of this compound’s biological interactions?

Q. Advanced

- Conformational Flexibility : The dioxolane ring’s puckering and indole’s planar structure complicate molecular docking.

- Target Ambiguity : Limited crystallographic data for indole-dioxolane derivatives require homology modeling or in silico mutagenesis to predict kinase or GPCR binding.

- Solvent Effects : Explicit solvent models (e.g., MD simulations) are needed to account for the compound’s hydrophilic dioxolane and hydrophobic indole moieties .

How do substituent modifications influence biological activity?

Q. Advanced

- Dioxolane Modifications : Replacing the dioxolane with a furan or tetrahydropyran alters solubility and target affinity. For example, dioxolane derivatives show higher kinase inhibition (IC₅₀ ~2 µM) compared to furan analogs (IC₅₀ ~10 µM) .

- Indole Substitutions : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antibacterial activity (MIC 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

What methodological approaches resolve contradictions in biological activity data?

Q. Advanced

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects.

- Metabolite Profiling : LC-MS/MS detects degradation products that may contribute to observed discrepancies.

- Structural Analog Comparison : Benchmark against known indole derivatives (e.g., 1-methylindole or 5-hydroxyindole) to isolate structure-activity relationships .

What functional group transformations are feasible for this compound?

Q. Basic

- Hydrolysis : The dioxolane ring can be cleaved under acidic conditions (HCl/H₂O, reflux) to yield a diol.

- Electrophilic Substitution : Bromination at the indole’s 5-position using NBS in DMF.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form a tetrahydroindole derivative .

What are the solubility and stability considerations under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.